10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Overview
Description
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is a phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties
Scientific Research Applications
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps. One common method includes the alkylation of phenothiazine with 3-chloropropylamine, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity. This interaction can influence mood, behavior, and cognitive functions, making it a candidate for the treatment of psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Thioridazine: Used as an antipsychotic medication.
Uniqueness
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacokinetic properties and increase its binding affinity to target receptors. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N3S/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26/h1-2,4-7,16H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNGICQKYBDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003067 | |
Record name | 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83016-35-7 | |
Record name | Fluphenazine-N-mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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